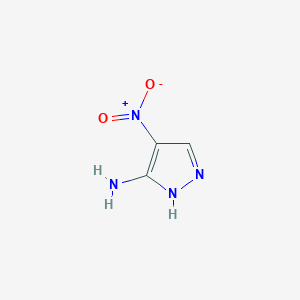

4-nitro-1H-pyrazol-5-amine

Overview

Description

4-nitro-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C3H4N4O2 and its molecular weight is 128.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

- A study by Dalinger et al. (2013) details the synthesis and reactivity of 3,4,5-trinitro-1H-pyrazole derivatives, showcasing reactions with ammonia, amines, and other agents, highlighting the versatility of nitropyrazoles in chemical synthesis (Dalinger et al., 2013).

Structural and Energetic Properties

- Zhao et al. (2014) conducted a comparative study on amination of nitroazoles, revealing insights into the structural and energetic properties of C-amino and N-amino products, emphasizing the potential of these compounds in the design of next-generation energetic materials (Zhao et al., 2014).

- Ravi et al. (2010) investigated the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles, suggesting their potential as high-energy density materials (Ravi et al., 2010).

Chemical Synthesis and Applications

- Li et al. (2016) synthesized 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and its energetic salts, highlighting their potential as high-performance and thermally stable energetic materials (Li et al., 2016).

- Yong et al. (1999) developed a new reagent based on 4-nitro-1-H-pyrazole for the efficient synthesis of protected guanidines, demonstrating its application in chemical synthesis (Yong et al., 1999).

Advanced Material Design

- Zhai et al. (2019) designed bridged pyridine-based energetic derivatives, incorporating 3,4-dinitro-1H-pyrazol-5-amine, and studied their properties using density functional theory, highlighting their application in material design (Zhai et al., 2019).

Bioactive Compounds Synthesis

- Titi et al. (2020) synthesized pyrazole derivatives and analyzed their antitumor, antifungal, and antibacterial activities, revealing the potential of nitropyrazoles in pharmaceutical applications (Titi et al., 2020).

Mechanism of Action

Target of Action

Nitropyrazoles, a family of compounds to which 3-amino-4-nitropyrazole belongs, are known for their broad range of chemical and biological properties . They are often used as key components in the synthesis of various biologically active compounds .

Mode of Action

The presence of a nitro group in the pyrazole ring is useful for the functionalization of pyrazoles . This functionalization can occur both by virtue of transformations of this group and due to its activating effect on the endocyclic NH fragment and certain substituents in the ring .

Biochemical Pathways

Nitropyrazoles are known to be involved in a variety of biological activities .

Pharmacokinetics

The physicochemical properties of related nitropyrazole compounds have been studied .

Result of Action

Nitropyrazoles are known for their diverse biological activities .

Action Environment

The synthesis of related nitropyrazole compounds has been shown to be influenced by reaction conditions .

Safety and Hazards

Future Directions

The combination of superior energetic structural fragments is a feasible route to design new energetic materials . In this regard, selected metal and nitrogen-rich salts based on 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) are prepared and characterized . This suggests that “4-nitro-1H-pyrazol-5-amine” and similar compounds could have potential applications in the design of new energetic materials.

Properties

IUPAC Name |

4-nitro-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGYPTNGYXOXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394255 | |

| Record name | 4-nitro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16115-82-5 | |

| Record name | 4-Nitro-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16115-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

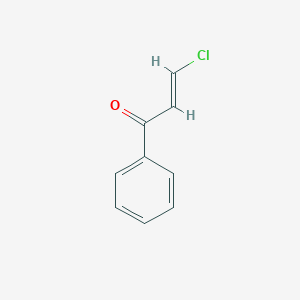

Feasible Synthetic Routes

Q1: What is a unique aspect of the synthesis of 3-amino-4-nitropyrazole described in the research?

A1: The research by [, ] describes a novel synthetic route to obtain 3-amino-4-nitropyrazole. This method utilizes a reaction between 4-methoxy-5-nitropyrimidine and hydrazine. This reaction pathway is particularly interesting as it involves the conversion of a pyrimidine ring to a pyrazole ring, a transformation not commonly observed. [] The mechanism is proposed to involve the initial formation of 4-hydrazino-5-nitropyrimidine, which then undergoes further reaction with hydrazine to yield the final 3-amino-4-nitropyrazole product. []

Q2: What spectroscopic data supports the structural characterization of 3-amino-4-nitropyrazole?

A2: The synthesized 3-amino-4-nitropyrazole was characterized using a combination of spectroscopic techniques. These included ultraviolet-visible (UV), infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry. [] The data obtained from these analyses were consistent with the assigned structure of the compound, confirming its successful synthesis.

Q3: What are the potential applications of 3-amino-4-nitropyrazole and its derivatives highlighted in the research?

A3: The research highlights the potential of 3-amino-4-nitropyrazole as a precursor for synthesizing other valuable compounds. For instance, the nitro group in 3-amino-4-nitropyrazole can be reduced to an amine, forming an ortho-diamine. These ortho-diamines are valuable building blocks for synthesizing heterocyclic compounds. Specifically, the research demonstrates their use in synthesizing pyrazolo[3,4-b]pyrazine and its derivatives through condensation reactions with α-dicarbonyl compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)